Cas no 1017464-01-5 (6-iodoquinoline-2-carboxylic acid)

6-iodoquinoline-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- KMTDQLIMBYFQLG-UHFFFAOYSA-N
- 6-iodoquinoline-2-carboxylic acid
-
- Inchi: 1S/C10H6INO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
- InChI Key: KMTDQLIMBYFQLG-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(I)=CC=2)C=CC=1C(O)=O
Computed Properties
- Exact Mass: 298.94433g/mol
- Monoisotopic Mass: 298.94433g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 299.06g/mol
- Topological Polar Surface Area: 50.2Ų
- XLogP3: 2.7
Experimental Properties
- Density: 2.0±0.1 g/cm3
- Boiling Point: 424.7±30.0 °C at 760 mmHg
- Flash Point: 210.6±24.6 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
6-iodoquinoline-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-iodoquinoline-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I706675-10mg |
6-Iodoquinoline-2-carboxylic Acid |
1017464-01-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | I706675-100mg |
6-Iodoquinoline-2-carboxylic Acid |
1017464-01-5 | 100mg |
$ 295.00 | 2022-06-04 | ||
Enamine | EN300-189646-5.0g |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 5g |
$2277.0 | 2023-05-23 | ||
Enamine | EN300-189646-1g |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 95% | 1g |
$671.0 | 2023-11-13 | |
Aaron | AR01BGVB-50mg |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 95% | 50mg |
$239.00 | 2025-02-09 | |
Aaron | AR01BGVB-2.5g |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 95% | 2.5g |
$1834.00 | 2025-02-09 | |
Enamine | EN300-189646-5g |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 95% | 5g |
$1945.0 | 2023-11-13 | |
1PlusChem | 1P01BGMZ-250mg |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 90% | 250mg |
$403.00 | 2025-03-19 | |
1PlusChem | 1P01BGMZ-2.5g |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 90% | 2.5g |
$1688.00 | 2023-12-27 | |
1PlusChem | 1P01BGMZ-50mg |
6-iodoquinoline-2-carboxylic acid |
1017464-01-5 | 90% | 50mg |
$208.00 | 2025-03-19 |
6-iodoquinoline-2-carboxylic acid Related Literature
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 6-iodoquinoline-2-carboxylic acid
6-Iodoquinoline-2-Carboxylic Acid: A Comprehensive Overview
6-Iodoquinoline-2-carboxylic acid (CAS No. 1017464-01-5) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development, catalysis, and advanced materials. In this article, we delve into the properties, synthesis, and recent advancements related to 6-iodoquinoline-2-carboxylic acid, providing a comprehensive understanding of its significance in contemporary research.
The molecular structure of 6-iodoquinoline-2-carboxylic acid consists of a quinoline ring system with an iodine atom at the 6-position and a carboxylic acid group at the 2-position. This arrangement imparts the compound with distinct electronic and steric properties, making it a versatile building block for various chemical transformations. The quinoline moiety is known for its aromaticity and conjugation, which are key factors in determining the compound's reactivity and stability.
Recent studies have highlighted the role of 6-iodoquinoline-2-carboxylic acid in medicinal chemistry. Researchers have explored its potential as a lead compound for developing anti-inflammatory agents, anticancer drugs, and antimicrobial agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 6-iodoquinoline-2-carboxylic acid exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases. These findings underscore the compound's potential in drug discovery pipelines.
In addition to its medicinal applications, 6-iodoquinoline-2-carboxylic acid has found utility in catalysis. The iodine atom at the 6-position serves as an excellent leaving group, enabling various substitution reactions under mild conditions. A notable example is its use as a precursor for synthesizing quinoline-based catalysts for enantioselective reactions. A 2023 report in *Nature Catalysis* detailed how derivatives of this compound can facilitate asymmetric hydrogenation reactions with high enantioselectivity, opening new avenues for sustainable chemical synthesis.
The synthesis of 6-iodoquinoline-2-carboxylic acid involves a multi-step process that typically begins with the preparation of quinoline derivatives followed by iodination and carboxylation steps. Recent advancements in catalytic methods have streamlined these processes, reducing reaction times and improving yields. For example, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently introduce the iodine atom into the quinoline framework. These methods not only enhance the scalability of the synthesis but also align with green chemistry principles by minimizing waste generation.
From a materials science perspective, 6-iodoquinoline-2-carboxylic acid has been investigated for its role in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group serves as a coordinating ligand, enabling the formation of robust networks with potential applications in gas storage and sensing technologies. A 2023 study published in *Chemical Communications* reported the successful synthesis of a MOF based on this compound that exhibits exceptional selectivity for capturing carbon dioxide over nitrogen gas.
In conclusion, 6-iodoquinoline-2-carboxylic acid (CAS No. 1017464-01-5) stands as a versatile and multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers striving to address pressing challenges in medicine, catalysis, and materials science. As ongoing studies continue to uncover new potentials for this compound, its significance in scientific research is set to grow further.
1017464-01-5 (6-iodoquinoline-2-carboxylic acid) Related Products
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 157047-98-8(Benzomalvin C)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2554-94-1(6-(Dimethylamino)hexanal)




